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Compound of Interest

Compound Name: Ustusolate C

Cat. No.: B1163740

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are generalized methodologies for
the analysis of Ustusolate C. Due to the limited availability of specific, published analytical
data for this compound, these protocols are based on standard practices for the analysis of
similar natural products, such as other sesquiterpenoids and polyketides derived from fungal
sources. These methods should be validated in-house for specific applications.

Introduction to Ustusolate C

Ustusolate C is a drimane sesquiterpene produced by the fungus Aspergillus ustus.[1] It has
demonstrated moderate cytotoxic activity against A549 (lung carcinoma) and HL-60
(promyelocytic leukemia) cells, making it a compound of interest for cancer research and drug
discovery.[1] As with any bioactive compound, a well-characterized analytical standard is
essential for accurate and reproducible research.

Chemical Structure and Properties:
e Molecular Formula: C23H3206[1]
e Molecular Weight: 404.5 g/mol [1]

o |[UPAC Name: [(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo0-3,5,5a,7,8,9-
hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E)-7-hydroxyocta-2,4-dienoate[1]
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e Appearance: Oily Matter[1]
e Solubility: Soluble in Methanol[1]

Image of Ustusolate C Structure: (A visual representation of the chemical structure would be
inserted here in a formal document.)

Quantitative Analysis by High-Performance Liquid
Chromatography (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for determining the purity of a Ustusolate
C analytical standard.

Experimental Protocol: HPLC-UV Purity Assessment

e Instrumentation:

o HPLC system with a quaternary or binary pump, autosampler, column oven, and a
photodiode array (PDA) or variable wavelength UV detector.

e Chemicals and Reagents:

Ustusolate C reference standard

o

[¢]

Acetonitrile (HPLC grade)

[¢]

Methanol (HPLC grade)

o

Water (HPLC grade, ultrapure)

o

Formic acid (LC-MS grade)
o Chromatographic Conditions:
o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 pum particle size)

o Mobile Phase A: Water with 0.1% Formic Acid
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o Mobile Phase B: Acetonitrile with 0.1% Formic Acid

o Gradient Program:

0-2 min: 60% A, 40% B

2-15 min: Linear gradient to 5% A, 95% B

15-18 min: Hold at 5% A, 95% B

18.1-22 min: Return to initial conditions (60% A, 40% B) and equilibrate

o Flow Rate: 1.0 mL/min

o Column Temperature: 30 °C

o Detection Wavelength: 230 nm (based on the conjugated diene chromophore)

o Injection Volume: 10 pL

e Sample Preparation:

o Standard Solution: Accurately weigh approximately 1 mg of Ustusolate C reference
standard and dissolve in 1.0 mL of methanol to create a 1 mg/mL stock solution. Further
dilute with methanol to a working concentration of 0.1 mg/mL.

o Sample Solution: Prepare the sample to be tested at the same concentration as the
standard solution.

e Analysis and Data Interpretation:

o

Inject the standard and sample solutions.

[¢]

Determine the retention time of the main peak corresponding to Ustusolate C.

[e]

Calculate the purity of the sample by the area normalization method (% Purity = (Area of
Main Peak / Total Area of All Peaks) x 100).
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hetical o _ ) lusi

Parameter Result Acceptance Criteria
Retention Time (RT) 12.5+ 0.2 min Consistent with Reference
Purity (by Area %) >98.5% >98.0%

Tailing Factor 1.1 <15

Theoretical Plates > 5000 > 2000

Identity Confirmation by Liquid Chromatography-
Mass Spectrometry (LC-MS)

This protocol is for the confirmation of the molecular weight of Ustusolate C.

Experimental Protocol: LC-MS Identity Confirmation

e Instrumentation:

o UPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or
Orbitrap).

o Chromatographic Conditions:

o Use the same column and mobile phases as the HPLC-UV method, but with a potentially
faster gradient and lower flow rate (e.g., 0.4 mL/min) to be compatible with the MS
interface.

e Mass Spectrometry Conditions:
o lonization Source: Electrospray lonization (ESI)
o Polarity: Positive and Negative modes
o Scan Range: m/z 100 - 800

o Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
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o Source Temperature: 120 °C
o Desolvation Temperature: 350 °C

o Data Acquisition: Full Scan and Targeted MS/MS of the precursor ion.

e Sample Preparation:

o Dilute the 0.1 mg/mL stock solution from the HPLC protocol 1:10 with methanol to a final
concentration of 10 pg/mL.

hetical Quantitati . LC-MS Analvsi

lon Mode Adduct Calculated m/z Observed m/z
Positive [M+H]* 405.2272 405.2275
Positive [M+Na]* 427.2091 427.2093
Negative [M-H]~ 403.2126 403.2129
Negative [M+HCOO]~ 449.2181 449.2184

Structural Verification by Nuclear Magnetic
Resonance (NMR) Spectroscopy

This protocol describes the acquisition of NMR spectra to confirm the chemical structure of
Ustusolate C.

Experimental Protocol: NMR Structural Analysis

 Instrumentation:

o NMR Spectrometer (e.g., 400 MHz or higher) with a suitable probe.
e Sample Preparation:

o Accurately weigh 5-10 mg of the Ustusolate C standard.

o Dissolve in approximately 0.6 mL of a deuterated solvent (e.g., CDCIs or MeOD).
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o Transfer the solution to a 5 mm NMR tube.

 NMR Experiments:

o H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling
constants, and integrations.

o 13C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon
environments.

o 2D NMR (COSY): To establish proton-proton spin-spin coupling networks.
o 2D NMR (HSQC/HMQC): To correlate protons with their directly attached carbons.

o 2D NMR (HMBC): To identify long-range (2-3 bond) correlations between protons and
carbons, which is crucial for assigning quaternary carbons and piecing together the
molecular fragments.

Hypothetical NMR Data Summary

(Note: These are representative shifts based on the known structure and are not from
experimental data.)

o 'H Chemical Shift (ppm, ] ]
Position Lo . 13C Chemical Shift (ppm)
Multiplicity, J in Hz)

Vinyl H's 5.5-7.5(m) 115 - 150
Carbinol H's 3.5-45(m) 60 - 80
Alkyl H's 1.0 - 2.5 (m) 15 - 50
Methyl H's 0.8-15(s, d) 10-30
Carbonyl C's - 165 - 175

Visualizations: Workflows and Pathways
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Caption: Analytical workflow for the certification of a chemical standard.
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Caption: Hypothetical intrinsic apoptosis pathway induced by Ustusolate C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Application Notes & Protocols for Analytical Standards
of Ustusolate C]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1163740#analytical-standards-for-ustusolate-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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